

# A Technical Review of Nirsevimab: The Monoclonal Antibody from the MELODY Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Melody   |           |
| Cat. No.:            | B1256881 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Nirsevimab, marketed under the brand name Beyfortus, is a human, recombinant, immunoglobulin G1 kappa (IgG1k) monoclonal antibody developed for the prevention of Respiratory Syncytial Virus (RSV) lower respiratory tract disease.[1][2] Developed jointly by AstraZeneca and Sanofi, nirsevimab represents a significant advancement in passive immunization strategies against RSV, a leading cause of hospitalization in infants.[1][3] This technical guide provides an in-depth review of nirsevimab, with a focus on its mechanism of action, pharmacokinetic profile, and pivotal clinical trial data, including findings from the **MELODY** study.

## **Mechanism of Action**

Nirsevimab's primary mechanism of action is the inhibition of viral entry into host cells.[4] It specifically targets the prefusion conformation of the RSV fusion (F) protein, a critical component for viral attachment and fusion with the host cell membrane.[1][4][5]

Key aspects of nirsevimab's mechanism of action include:

 High-Affinity Binding: Nirsevimab binds with high affinity to a highly conserved epitope on the prefusion F protein.[5][6] This binding site is located within the F1 and F2 subunits of the F protein.[6][7]

## Foundational & Exploratory





- Conformational Locking: By binding to the prefusion conformation, nirsevimab effectively "locks" the F protein in this state, preventing the conformational changes necessary for membrane fusion.
- Neutralization of RSV: This action neutralizes the virus, rendering it unable to infect respiratory epithelial cells.[8][9] Nirsevimab is effective against both RSV-A and RSV-B strains.[7]
- Extended Half-Life: Nirsevimab incorporates a triple amino acid substitution (YTE modification) in the fragment crystallizable (Fc) region. This modification increases its binding affinity to the neonatal Fc receptor (FcRn), which protects it from catabolism and significantly extends its serum half-life, allowing for season-long protection with a single dose.[4]





Click to download full resolution via product page

Caption: Mechanism of action of Nirsevimab against RSV.

## **Pharmacokinetics**

The pharmacokinetic profile of nirsevimab is characterized by its long half-life, enabling a single-dose administration for an entire RSV season.



| Parameter                                  | Value                           | Reference |
|--------------------------------------------|---------------------------------|-----------|
| Absorption                                 |                                 |           |
| Bioavailability                            | ~84%                            | [2][10]   |
| Time to Maximum Concentration (Tmax)       | 6 days (range 1-28 days)        | [2][10]   |
| Distribution                               |                                 |           |
| Volume of Distribution (for a 5 kg infant) | 477 mL                          | [11]      |
| Metabolism                                 | Degraded by proteolytic enzymes | [2][10]   |
| Elimination                                |                                 |           |
| Clearance (for a 5 kg infant)              | 3.42 mL/day                     | [11]      |
| Terminal Half-life                         | Approximately 71 days           | [10][11]  |

Experimental Protocols: Pharmacokinetic Analysis

Serum concentrations of nirsevimab were measured using a validated enzyme-linked immunosorbent assay (ELISA).[12] A population pharmacokinetic (PK) model, characterized as a two-compartment model with first-order clearance and first-order absorption following intramuscular administration, was developed based on data from multiple clinical trials.[13] This model incorporated covariates such as body weight and postmenstrual age.[13]

# Clinical Studies: The MELODY Trial and Supporting Data

The efficacy and safety of nirsevimab have been evaluated in several pivotal clinical trials, most notably the **MELODY** Phase 3 trial.

**MELODY** Trial (Phase 3)



The **MELODY** trial was a randomized, placebo-controlled study designed to evaluate the efficacy and safety of a single intramuscular dose of nirsevimab in healthy late preterm and term infants (≥35 weeks gestational age) entering their first RSV season.[1]

| Endpoint                                                                                                    | Nirsevimab<br>Group | Placebo<br>Group | Efficacy<br>(95% CI)    | P-value | Reference |
|-------------------------------------------------------------------------------------------------------------|---------------------|------------------|-------------------------|---------|-----------|
| Medically Attended RSV Lower Respiratory Tract Infection                                                    | 1.2%<br>(12/994)    | 5.0%<br>(25/496) | 74.5% (49.6<br>to 87.1) | <0.001  | [1]       |
| Hospitalizatio n for RSV- Associated Lower Respiratory Tract Infection (Pooled analysis with Phase 2b data) | 1%                  | 3%               | 77.3% (50.3<br>to 89.7) | 0.0002  | [6]       |

HARMONIE Trial (Phase 3b, Real-World Evidence)

The HARMONIE trial provided real-world evidence of nirsevimab's effectiveness.



# Foundational & Exploratory

Check Availability & Pricing

| Endpoint                                                                                | Efficacy | Reference |
|-----------------------------------------------------------------------------------------|----------|-----------|
| Reduction in hospitalizations<br>due to RSV-related lower<br>respiratory tract disease  | 83.21%   | [14]      |
| Reduction in the incidence of all-cause lower respiratory tract disease hospitalization | 58.04%   | [14]      |

Experimental Protocols: Clinical Trial Design



#### MELODY Phase 3 Clinical Trial Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Nirsevimab Wikipedia [en.wikipedia.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Nirsevimab Immunization to Prevent Respiratory Syncytial Virus-Associated Lower Respiratory Tract Infections in Infants and Children up to 24 Months of Age PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyfortus® (nirsevimab-alip) Mechanism of Action in RSV [pro.campus.sanofi]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Nirsevimab brings breakthrough in the prevention of respiratory syncytial virus infection in infants Importance of design PMC [pmc.ncbi.nlm.nih.gov]
- 7. LAPaL [lapal.medicinespatentpool.org]
- 8. What is the mechanism of Nirsevimab? [synapse.patsnap.com]
- 9. What is Nirsevimab used for? [synapse.patsnap.com]
- 10. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 11. Formulary Drug Reviews: Nirsevimab PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. Population Pharmacokinetics of Nirsevimab in Preterm and Term Infants PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- To cite this document: BenchChem. [A Technical Review of Nirsevimab: The Monoclonal Antibody from the MELODY Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256881#review-of-melody-and-related-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com